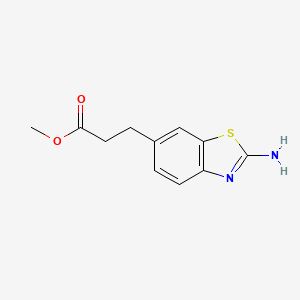
Methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate typically involves the condensation of 2-aminobenzenethiol with a carbonyl-containing substance. One common method is the reaction of 2-aminobenzenethiol with methyl acrylate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Applications De Recherche Scientifique
Methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-tubercular and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science:
Mécanisme D'action
The mechanism of action of methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methylbenzothiazole: Similar structure but with a methyl group at the 6-position instead of the propanoate group.
2-Aminobenzothiazole: Lacks the propanoate group, making it less versatile in certain synthetic applications.
6-Methoxy-1,3-benzothiazole-2-amine: Contains a methoxy group, which alters its chemical reactivity and biological activity.
Uniqueness
Methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate is unique due to the presence of the propanoate group, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals .
Propriétés
Formule moléculaire |
C11H12N2O2S |
|---|---|
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate |
InChI |
InChI=1S/C11H12N2O2S/c1-15-10(14)5-3-7-2-4-8-9(6-7)16-11(12)13-8/h2,4,6H,3,5H2,1H3,(H2,12,13) |
Clé InChI |
AEEBCPYSIQURMY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC2=C(C=C1)N=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


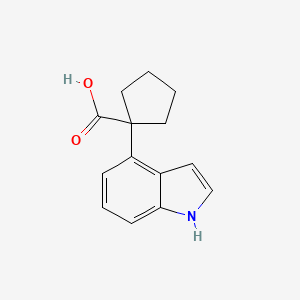
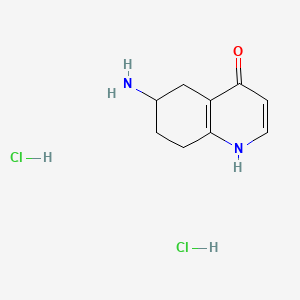
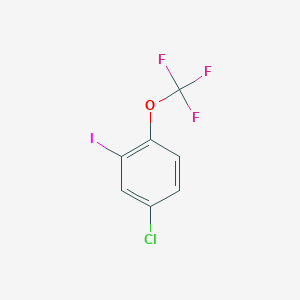
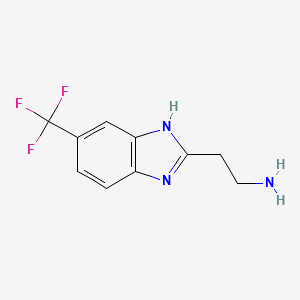
![Rac-[(2r,3s)-2-(1-methyl-1h-pyrazol-4-yl)oxan-3-yl]methanamine](/img/structure/B13483452.png)
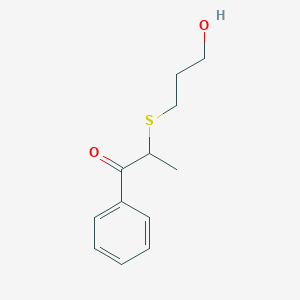
![ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13483457.png)
![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B13483464.png)
amine hydrochloride](/img/structure/B13483467.png)
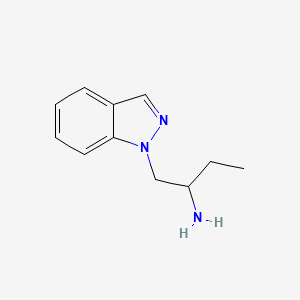
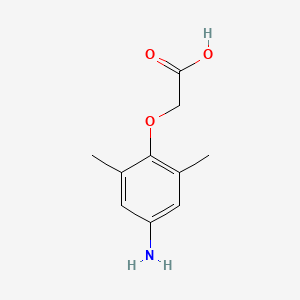
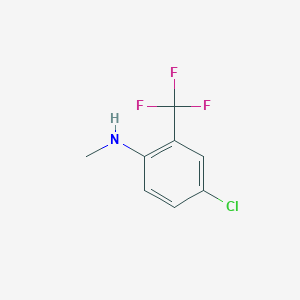

![methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13483520.png)
